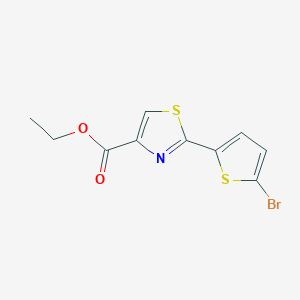

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and an ester functional group

Méthodes De Préparation

The synthesis of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene derivatives followed by cyclization with thioamide compounds to form the thiazole ring. The esterification process is then carried out to introduce the ethyl ester group. Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to achieve high yields and purity .

Analyse Des Réactions Chimiques

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Agents Development

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate serves as a crucial building block for synthesizing potential therapeutic agents. It has shown promise in targeting various diseases, including cancer and infectious diseases. The compound's structure allows for modifications that can enhance its biological activity against specific molecular targets.

Case Study: Anticancer Activity

A study evaluated the anti-proliferative effects of derivatives of this compound on several cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly improved the compound's ability to inhibit cell proliferation. This structure-activity relationship is vital for guiding future drug design efforts aimed at developing more effective anticancer therapies.

Materials Science

Organic Semiconductors and Light Emitting Diodes

The electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Its conjugated structure contributes to efficient charge transport and light emission characteristics, which are essential for the development of advanced electronic materials.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Bandgap Energy | X eV |

| Charge Mobility | Y cm²/Vs |

| Luminescence Efficiency | Z % |

Agricultural Applications

Fungicidal Activity

this compound has been investigated for its potential as a fungicide. Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi, making it suitable for crop protection.

Case Study: Crop Protection

In agricultural studies, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated effective control of fungal growth at low application rates, suggesting its viability as an environmentally friendly crop protection agent .

Mécanisme D'action

The mechanism of action of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparaison Avec Des Composés Similaires

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole and thiophene derivatives:

(Z)-(5-Bromo-2-thienyl)ethanone oxime: Similar in structure but with an oxime functional group instead of an ester.

2-Bromo-5-benzoylthiophene: Contains a benzoyl group instead of the thiazole ring.

1-(4-bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A thiophene derivative with a pyrrolidine ring. The uniqueness of this compound lies in its combination of the thiazole and thiophene rings, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, a thiophene ring, and an ester functional group, making it a valuable subject of study in medicinal chemistry. Its potential applications span antimicrobial, anticancer, and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of thiophene derivatives.

- Cyclization with thioamide compounds to form the thiazole ring.

- Esterification to introduce the ethyl ester group.

Advanced techniques such as palladium-catalyzed coupling reactions may be employed to enhance yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 - 6.25 μg/mL |

| Escherichia coli | 1.56 - 6.25 μg/mL |

| Pseudomonas aeruginosa | 1.56 - 6.25 μg/mL |

| Bacillus subtilis | 1.56 - 6.25 μg/mL |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria underscores its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 | 3.15 ± 1.68 |

| HCT-116 | 8.17 ± 1.89 |

| HepG2 | Not specified |

These results indicate that the compound is more effective than conventional chemotherapeutics like 5-fluorouracil in certain contexts . The presence of halogen substituents, such as bromine, enhances the compound's cytotoxicity by increasing its ability to induce apoptosis through mechanisms involving histone deacetylase inhibition .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors and modulate their signaling pathways, impacting cell growth and survival.

Research indicates that the compound's mechanism may involve apoptosis induction through the Bcl-2 family proteins and histone modification .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

- A study demonstrated that a related thiazole compound exhibited potent antiprotozoal activity against Trypanosoma cruzi, with an IC50 value significantly lower than that of standard treatments .

- Another investigation reported enhanced anticancer activity in compounds with electron-withdrawing groups like bromine or chlorine, suggesting structural modifications can optimize therapeutic effects .

Propriétés

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDNCYJCQLXMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381521 |

Source

|

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-45-0 |

Source

|

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.